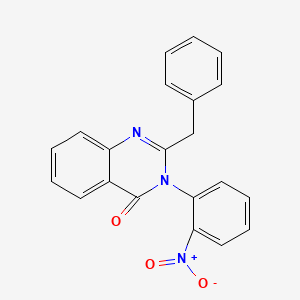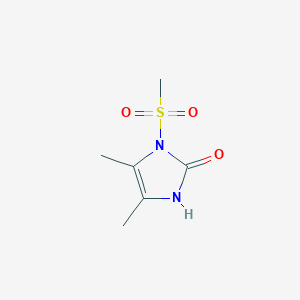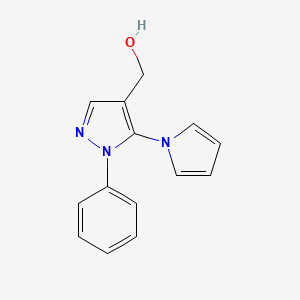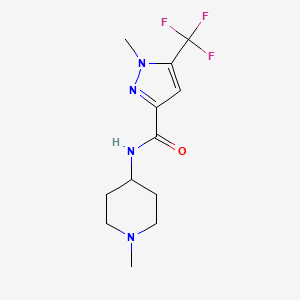
2-benzyl-3-(2-nitrophenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-3-(2-nitrophenyl)-4(3H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a benzyl group at the second position, a nitrophenyl group at the third position, and a quinazolinone core, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-(2-nitrophenyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid, benzyl chloride, and 2-nitrobenzaldehyde.
Formation of Quinazolinone Core: Anthranilic acid reacts with 2-nitrobenzaldehyde in the presence of a dehydrating agent such as polyphosphoric acid to form the quinazolinone core.
Benzylation: The quinazolinone intermediate is then treated with benzyl chloride in the presence of a base like potassium carbonate to introduce the benzyl group at the second position.
The overall reaction can be summarized as follows:
Anthranilic acid+2-nitrobenzaldehydePPAQuinazolinone intermediateBenzyl chloride, K2CO32-Benzyl-3-(2-nitrophenyl)-4(3H)-quinazolinone
Industrial Production Methods
In an industrial setting, the synthesis of 2-benzyl-3-(2-nitrophenyl)-4(3H)-quinazolinone would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Oxidation: The quinazolinone core can be oxidized under strong oxidative conditions to form quinazoline derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 2-Benzyl-3-(2-aminophenyl)-4(3H)-quinazolinone.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Oxidation: Quinazoline derivatives with different oxidation states.
Scientific Research Applications
2-Benzyl-3-(2-nitrophenyl)-4(3H)-quinazolinone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases, including infectious diseases and inflammatory conditions.
Chemical Biology: Researchers use it to probe biological systems and understand the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-benzyl-3-(2-nitrophenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group is crucial for binding to the active site of enzymes, while the quinazolinone core provides structural stability and enhances binding affinity. The benzyl group may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-4(3H)-quinazolinone: Lacks the nitrophenyl group, which may reduce its biological activity.
3-(2-Nitrophenyl)-4(3H)-quinazolinone: Lacks the benzyl group, potentially affecting its lipophilicity and membrane permeability.
2-Phenyl-3-(2-nitrophenyl)-4(3H)-quinazolinone: Contains a phenyl group instead of a benzyl group, which may alter its binding properties and biological activity.
Uniqueness
2-Benzyl-3-(2-nitrophenyl)-4(3H)-quinazolinone is unique due to the presence of both the benzyl and nitrophenyl groups, which together enhance its biological activity and make it a versatile compound for various research applications. Its structure allows for multiple modifications, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C21H15N3O3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-benzyl-3-(2-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C21H15N3O3/c25-21-16-10-4-5-11-17(16)22-20(14-15-8-2-1-3-9-15)23(21)18-12-6-7-13-19(18)24(26)27/h1-13H,14H2 |
InChI Key |
BUXRZGSQGPBBBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide](/img/structure/B10867997.png)
![2-{[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10867999.png)

![10-(4-Chlorobenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10868011.png)
![3-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B10868015.png)
![4-[({[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10868024.png)
![{5-Chloro-2-[(4-nitrophenyl)amino]phenyl}(phenyl)methanone](/img/structure/B10868033.png)
![4-(4-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10868035.png)
![2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B10868040.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10868041.png)


![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B10868053.png)
![1-Trifluoromethyl-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ol](/img/structure/B10868058.png)
